Cas no 731-83-9 ([2-amino-4-(trifluoromethyl)phenyl](phenyl)methanone)
731-83-9 structure
Product Name:[2-amino-4-(trifluoromethyl)phenyl](phenyl)methanone
CAS No:731-83-9
MF:C14H10F3NO
MW:265.23051404953
CID:1765166
Update Time:2024-11-27
[2-amino-4-(trifluoromethyl)phenyl](phenyl)methanone Chemical and Physical Properties
Names and Identifiers
-
- [2-amino-4-(trifluoromethyl)phenyl](phenyl)methanone
- AG-E-44422
- 2-amino-4- fluoro-benzyl alcohol
- 2-Amino-4-trifluormethylbenzophenon
- Benzenemethanol,2-amino-4-fluoro-
- 2-AMINO-4-FLUOROBENZYL ALCOHOL
- KB-227730
- 2-Amino-4-fluorobenzenemethanol
- 2-amino-4-(trifluoromethyl)benzophenone
- AKOS005215995
- CTK4E2276
- SureCN1373433
- I14-41124
- 2-Amino-4 -trifluormethyl-benzophenon
- AG-E-44422; 2-amino-4- fluoro-benzyl alcohol; 2-Amino-4-trifluormethylbenzophenon; Benzenemethanol,2-amino-4-fluoro-; 2-AMINO-4-FLUOROBENZYL ALCOHOL; KB-227730; 2-Amino-4-fluorobenzenemethanol; 2-amino-4-fluorobenzyl alcohol; 2-amino-4-(trifluoromethyl)benzophenone; AKOS005215995; CTK4E2276; SureCN1373433; I14-41124; 2-Amino-4 -trifluormethyl-benzophenon;
- Methanone, [2-amino-4-(trifluoromethyl)phenyl]phenyl-
-
- Inchi: 1S/C14H10F3NO/c15-14(16,17)10-6-7-11(12(18)8-10)13(19)9-4-2-1-3-5-9/h1-8H,18H2
- InChI Key: PGWWMPRATGPKGO-UHFFFAOYSA-N
- SMILES: C(C1=CC=C(C(F)(F)F)C=C1N)(C1=CC=CC=C1)=O
Computed Properties
- Exact Mass: 265.0715
Experimental Properties
- Density: 1.304±0.06 g/cm3(Predicted)
- Melting Point: 55-56 °C(Solv: hexane (110-54-3))
- Boiling Point: 388.7±42.0 °C(Predicted)
- PSA: 43.09
- pka: -0.53±0.10(Predicted)
[2-amino-4-(trifluoromethyl)phenyl](phenyl)methanone Related Literature
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Jonas Kind,Lukas Kaltschnee,Martin Leyendecker,Christina M. Thiele Chem. Commun., 2016,52, 12506-12509
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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